molecular formula C19H21N3O4 B11024724 [4-(2-Methoxyphenyl)piperazin-1-yl](4-methyl-3-nitrophenyl)methanone

[4-(2-Methoxyphenyl)piperazin-1-yl](4-methyl-3-nitrophenyl)methanone

Cat. No.: B11024724
M. Wt: 355.4 g/mol
InChI Key: KNVCIGJMUWZNAX-UHFFFAOYSA-N
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Description

4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a methylnitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Medicine:

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to effects such as vasodilation, which is beneficial in the treatment of hypertension .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C19H21N3O4/c1-14-7-8-15(13-17(14)22(24)25)19(23)21-11-9-20(10-12-21)16-5-3-4-6-18(16)26-2/h3-8,13H,9-12H2,1-2H3

InChI Key

KNVCIGJMUWZNAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-]

Origin of Product

United States

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